quercetin 3-O-sophoroside-7-O-rhamnoside
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Overview
Description
Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid compound found in sea buckthorn berries. It belongs to the class of flavonoids, which are known for their antioxidant, anti-inflammatory, and anti-cancer properties . The compound consists of quercetin, a well-known flavonoid, attached to sophorose and rhamnose sugar groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of quercetin 3-O-sophoroside-7-O-rhamnoside is primarily achieved through natural plant extraction. Common sources include citrus fruits, apples, tea, and onions . The extraction process involves isolating, purifying, and structurally identifying the compound from these natural sources .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods typically involve high-performance liquid chromatography (HPLC) and other advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3-O-sophoroside-7-O-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce quercetin derivatives with enhanced antioxidant properties, while reduction reactions may yield simpler flavonoid structures .
Scientific Research Applications
Quercetin 3-O-sophoroside-7-O-rhamnoside has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying flavonoid structures and reactions . In biology, it is investigated for its antioxidant and anti-inflammatory effects, which are beneficial in treating various diseases . In medicine, the compound is explored for its potential in cancer therapy and cardiovascular disease prevention . Additionally, it has industrial applications in the development of health supplements and functional foods .
Mechanism of Action
The mechanism of action of quercetin 3-O-sophoroside-7-O-rhamnoside involves its ability to scavenge free radicals and inhibit oxidative stress . The compound interacts with molecular targets such as enzymes and signaling pathways involved in inflammation and cell proliferation . By modulating these pathways, this compound exerts its antioxidant and anti-inflammatory effects, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to quercetin 3-O-sophoroside-7-O-rhamnoside include other quercetin glycosides such as quercetin 3-O-glucoside and quercetin 3-O-rutinoside . These compounds share similar structures but differ in the types and positions of sugar groups attached to the quercetin molecule.
Uniqueness: This compound is unique due to its specific sugar groups, sophorose and rhamnose, which contribute to its distinct biological activities . The combination of these sugars enhances the compound’s solubility and bioavailability, making it more effective in various applications compared to other quercetin glycosides .
Biological Activity
Quercetin 3-O-sophoroside-7-O-rhamnoside (Q3OSR) is a glycosylated flavonoid derived from quercetin, known for its diverse biological activities. This article explores the compound's biological properties, including its antioxidant, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C33H40O21 and is characterized by two sugar moieties attached to the quercetin backbone. The presence of these glycosyl groups enhances its solubility and bioavailability compared to its aglycone form, quercetin .
Antioxidant Activity
Mechanisms of Action
Research indicates that Q3OSR exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). A study demonstrated that treatment with Q3OSR significantly decreased reactive oxygen species (ROS) levels in model organisms, leading to improved survival rates under oxidative stress conditions .
Case Study: C. elegans Model
In a study using Caenorhabditis elegans, Q3OSR treatment resulted in a notable reduction in ROS levels by up to 49.62% at high concentrations. Additionally, it increased the nuclear localization of DAF-16, a transcription factor associated with stress resistance, suggesting that Q3OSR may enhance cellular defense mechanisms against oxidative damage .
Anti-inflammatory Effects
Q3OSR has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This action is particularly relevant in conditions such as arthritis and cardiovascular diseases.
Research Findings
A study reported that Q3OSR significantly reduced inflammation markers in human polymorphonuclear leukocytes (PMNs), indicating its potential for therapeutic applications in inflammatory diseases .
Anticancer Properties
The anticancer potential of Q3OSR has garnered attention due to its ability to induce apoptosis in cancer cells while sparing normal cells. Various studies have explored its effects on different cancer cell lines.
Table: Anticancer Activity of Q3OSR
Cancer Cell Line | Concentration (mg/mL) | Viability Reduction (%) | Mechanism |
---|---|---|---|
HL-60 | 5 | ~30 | Apoptosis induction |
MCF-7 | 2.5 | ~40 | Cell cycle arrest |
A549 | 1.25 | ~25 | ROS generation |
In these studies, Q3OSR demonstrated selective cytotoxicity towards cancer cells, highlighting its potential as an adjunct therapy in cancer treatment .
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXLTZYEJPQCKD-SBQRELSASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.